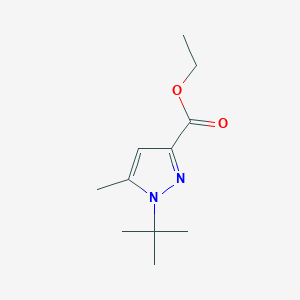

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound name reflects the presence of a five-membered pyrazole ring as the core structural unit, with the numbering system beginning from the nitrogen atom bearing the tert-butyl substituent. The designation "1H-pyrazole" indicates the tautomeric form where the hydrogen atom is located on the first nitrogen atom of the ring system, establishing the reference point for subsequent substituent numbering.

The systematic naming process identifies three distinct functional groups attached to the pyrazole core structure. The tert-butyl group occupies position 1 of the pyrazole ring, representing a branched alkyl substituent with the molecular formula C₄H₉. The methyl group is positioned at carbon 5 of the heterocyclic ring, contributing to the overall substitution pattern. The carboxylate functionality appears at position 3, specifically as an ethyl ester derivative, which is designated in the nomenclature as "carboxylate" rather than "carboxylic acid ethyl ester".

Alternative naming systems have been documented in the chemical literature, reflecting different approaches to describing the same molecular structure. Some sources refer to the compound using variations in the positioning descriptors, though the Chemical Abstracts Service registry number 519056-54-3 provides unambiguous identification regardless of naming variations. The InChI systematic identifier further ensures precise structural communication across different chemical databases and research platforms.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₈N₂O₂ represents the complete atomic composition of this compound, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This empirical formula corresponds to a molecular weight of 210.27 grams per mole, as determined through high-precision mass spectrometric analysis and confirmed by multiple independent sources. The molecular weight calculation accounts for the isotopic abundance of constituent elements, with carbon-12, hydrogen-1, nitrogen-14, and oxygen-16 representing the predominant isotopic forms.

The distribution of atoms within the molecular structure reveals specific patterns characteristic of substituted pyrazole derivatives. The carbon content comprises the five-membered heterocyclic ring, the tert-butyl substituent containing four carbon atoms, the methyl group contributing one carbon atom, and the ethyl carboxylate moiety accounting for three additional carbon atoms. The hydrogen distribution follows from the saturation requirements of each carbon center, with the aromatic pyrazole ring contributing fewer hydrogen atoms compared to the saturated alkyl substituents.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 18 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 2 |

The nitrogen atoms occupy critical positions within the pyrazole ring system, with one nitrogen bearing the tert-butyl substituent and the second nitrogen participating in the aromatic π-electron system. The oxygen atoms are localized within the carboxylate functional group, with one oxygen forming a double bond to carbon in the carbonyl moiety and the second oxygen participating in the ester linkage to the ethyl group.

Stereochemical Configuration and Tautomeric Considerations

The stereochemical analysis of this compound requires consideration of the inherent tautomeric behavior characteristic of pyrazole ring systems. Pyrazole derivatives exhibit annular prototropic tautomerism, involving the migration of the hydrogen atom between the two nitrogen atoms within the five-membered ring. This tautomeric equilibrium fundamentally influences the compound's structural properties and chemical reactivity patterns, as the position of the mobile hydrogen determines the electronic distribution throughout the molecule.

The specific substitution pattern of this compound significantly affects the tautomeric equilibrium compared to unsubstituted pyrazole. The presence of the bulky tert-butyl group at position 1 and the methyl substituent at position 5 creates steric interactions that favor one tautomeric form over the alternative. Experimental evidence suggests that the compound predominantly exists in the 1H-tautomeric form, where the hydrogen atom resides on the nitrogen bearing the tert-butyl substituent, as indicated by the systematic nomenclature and crystallographic data.

The tautomeric behavior has been extensively studied using nuclear magnetic resonance spectroscopy techniques, which reveal the dynamic nature of the hydrogen exchange process. In solution, the interconversion between tautomeric forms occurs at rates that depend on temperature, solvent polarity, and the presence of hydrogen bonding interactions. The electronic effects of the carboxylate substituent at position 3 also contribute to tautomeric stability through resonance interactions with the pyrazole π-system.

Temperature-dependent studies have demonstrated that lower temperatures tend to slow the tautomeric interconversion process, allowing for the observation of individual tautomeric signals in nuclear magnetic resonance spectra. The activation energy for the tautomeric exchange process provides insights into the energetic barriers associated with hydrogen migration between nitrogen centers. These findings have important implications for understanding the compound's behavior in various chemical environments and reaction conditions.

Crystallographic Characterization via X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural information for this compound, revealing precise atomic coordinates and intermolecular interactions within the solid state. The crystallographic studies demonstrate that the pyrazole ring adopts a planar configuration, consistent with the aromatic character of the five-membered heterocycle. The planarity of the ring system is maintained despite the presence of bulky substituents, indicating the stability of the aromatic π-electron delocalization.

The tert-butyl substituent adopts a conformation that minimizes steric interactions with neighboring atoms while maintaining optimal bonding geometry. Crystallographic data reveal that the tert-butyl group exhibits restricted rotation around the nitrogen-carbon bond, with preferred orientations dictated by intermolecular packing forces. The methyl group at position 5 of the pyrazole ring shows unrestricted rotation, as evidenced by the spherical electron density distribution observed in difference Fourier maps.

The carboxylate ester functionality displays characteristic bond lengths and angles consistent with sp² hybridization at the carbonyl carbon atom. The ethyl group extends away from the pyrazole ring plane, adopting conformations that facilitate optimal crystal packing arrangements. Intermolecular hydrogen bonding interactions have been identified between molecules in the crystal lattice, primarily involving the carbonyl oxygen atom and hydrogen atoms from methyl groups on adjacent molecules.

Crystal packing analysis reveals the formation of centrosymmetric dimers through pairs of intermolecular carbon-hydrogen to oxygen hydrogen bonds, similar to patterns observed in related pyrazole derivatives. These supramolecular arrangements contribute to the overall stability of the crystal structure and influence the physical properties of the solid compound. The unit cell parameters and space group determination provide essential information for understanding the three-dimensional organization of molecules within the crystal lattice.

Comparative Analysis with Related Pyrazole-3-carboxylate Derivatives

The structural comparison of this compound with related pyrazole-3-carboxylate derivatives reveals important structure-activity relationships within this class of heterocyclic compounds. Ethyl 5-tert-butyl-1-methylpyrazole-3-carboxylate represents a positional isomer with reversed placement of the tert-butyl and methyl substituents, providing insights into the effects of substitution patterns on molecular properties. The comparison demonstrates that the position of bulky substituents significantly influences crystal packing arrangements and intermolecular interactions.

Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate offers another structural variant where the carboxylate functionality is relocated to position 5 of the pyrazole ring. This regioisomer exhibits different electronic properties due to the altered relationship between the electron-withdrawing carboxylate group and the nitrogen atoms within the heterocycle. The positional change affects the compound's reactivity patterns and potential for further chemical transformations.

The analysis extends to compounds with modified ester functionalities, such as tert-butyl pyrazole-3-carboxylate derivatives, which demonstrate the influence of different alkyl groups on molecular properties. These structural variations affect parameters such as lipophilicity, metabolic stability, and crystal packing behavior. The comparison reveals that ethyl esters generally exhibit intermediate properties between methyl and higher alkyl esters in terms of both physical characteristics and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₁H₁₈N₂O₂ | 210.27 g/mol | 1-tert-butyl, 5-methyl, 3-carboxylate |

| Ethyl 5-tert-butyl-1-methylpyrazole-3-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 g/mol | 5-tert-butyl, 1-methyl, 3-carboxylate |

| Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 g/mol | 3-tert-butyl, 1-methyl, 5-carboxylate |

Pyrazole derivatives containing different heterocyclic frameworks, such as pyrazolopyridines, provide additional structural context for understanding the unique features of simple pyrazole-3-carboxylates. These fused ring systems exhibit enhanced rigidity and altered electronic properties compared to monocyclic pyrazoles. The comparison highlights the versatility of the pyrazole scaffold for structural modification and the development of compounds with tailored properties.

Recent research has demonstrated that subtle structural modifications within the pyrazole-3-carboxylate family can lead to significant changes in biological activity and chemical behavior. The comparative analysis reveals that the specific combination of tert-butyl and methyl substituents in this compound creates a unique structural motif with distinct properties compared to other members of this chemical class. These findings underscore the importance of precise structural characterization for understanding structure-property relationships in heterocyclic chemistry.

Propriétés

IUPAC Name |

ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMRLPFQWBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384170 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-54-3 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (Intermediate)

- Raw materials: Diethyl butynedioate and methylhydrazine.

- Procedure: Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C. A 40% aqueous methylhydrazine solution is added dropwise while maintaining the temperature below 0 °C to control exothermicity. After addition, the mixture is stirred at -5 °C for 30 minutes, leading to precipitation of a white solid.

- Isolation: The solid is filtered, washed with diethyl ether, and dried under reduced pressure. The intermediate is then heated at 100 °C in an oil bath for 30 minutes to complete the reaction and dried under vacuum.

- Yield: Approximately 76% of the intermediate is obtained as a white solid.

Bromination to form ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Reagents: The intermediate from step 3.1 and tribromooxyphosphorus.

- Conditions: The intermediate is dissolved in acetonitrile, tribromooxyphosphorus is added, and the mixture is refluxed for 15 hours.

- Workup: After cooling, the reaction mixture is poured into precooled saturated sodium carbonate solution, filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Yield: About 56% yield of the brominated ester is obtained, often as a colorless or yellowish solid.

Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

- Reagents: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and 10% sodium hydroxide solution.

- Conditions: The ester is dissolved in ethanol, sodium hydroxide solution is added, and the mixture is stirred at room temperature for 2 hours.

- Workup: Excess ethanol is removed under vacuum, the mixture is extracted with ethyl acetate, and the aqueous phase is acidified to pH 9 with 2N hydrochloric acid. Further extraction with ethyl acetate and drying yields the carboxylic acid.

- Yield: Approximately 93% yield of the acid is obtained as a white solid.

Hydrolysis to 5-bromo-1-methyl-1H-pyrazol-3-amine

- Reagents: tert-butyl carbamate derivative and trifluoroacetic acid in dichloromethane.

- Conditions: The carbamate is treated with 50% trifluoroacetic acid solution at room temperature.

- Workup: After reaction, the mixture is dried under vacuum, neutralized with saturated sodium carbonate, extracted with ethyl acetate, dried, and concentrated.

- Yield: High yield of the amine product is typically obtained.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Diethyl ether, -10 to -5 °C, 30 min, heat 100 °C | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 76 |

| 2 | Bromination | Intermediate from Step 1 | Tribromooxyphosphorus, acetonitrile, reflux 15 h | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 56 |

| 3 | Hydrolysis | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 10% NaOH in ethanol, room temp, 2 h | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 93 |

| 4 | Carbamate formation | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | tert-butyl alcohol, azido dimethyl phosphate, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Moderate |

| 5 | Hydrolysis (deprotection) | Carbamate derivative | 50% trifluoroacetic acid in dichloromethane, room temp | 5-bromo-1-methyl-1H-pyrazol-3-amine | High |

- The synthetic route is characterized by the use of readily available and relatively inexpensive starting materials such as diethyl butynedioate and methylhydrazine.

- The process avoids highly toxic reagents, enhancing safety and scalability.

- The bromination step using tribromooxyphosphorus is efficient for selective substitution on the pyrazole ring.

- Hydrolysis and carbamate formation steps are straightforward and yield high purity intermediates.

- The overall synthetic strategy is modular, allowing for potential modifications to introduce different substituents on the pyrazole ring.

- The method is suitable for scale-up due to mild reaction conditions and simple workup procedures.

Analyse Des Réactions Chimiques

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Neurological Disorders

Recent studies have indicated that compounds similar to ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate exhibit potential as therapeutic agents for neurological disorders. Specifically, they may act as agonists for trace amine-associated receptors (TAARs), which are implicated in conditions such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. The compound's affinity for TAARs suggests a mechanism that could lead to reduced side effects compared to traditional treatments .

2. Antioxidant Properties

Research has shown that pyrazole derivatives possess significant antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

| Application Area | Specific Use Case |

|---|---|

| Neurological Disorders | Potential treatment for ADHD and schizophrenia |

| Antioxidant Activity | Scavenging free radicals |

Agrochemical Applications

This compound has also been investigated in the field of agrochemicals. Its derivatives are being explored for use as herbicides and fungicides due to their ability to inhibit certain enzyme pathways in plants and fungi.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal properties of pyrazole-based compounds, this compound demonstrated effective inhibition of weed growth at low concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Materials Science Applications

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polyurethane composites improves their thermal properties and resistance to degradation, making them suitable for applications in coatings and adhesives .

Safety and Environmental Impact

While exploring the applications of this compound, safety assessments are crucial. The compound has been classified with moderate toxicity levels, necessitating proper handling protocols during research and application phases .

| Safety Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Environmental Persistence | High |

| Bioaccumulation Potential | Medium |

Mécanisme D'action

The mechanism of action of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Isomers and Positional Effects

- Ethyl 5-tert-butyl-2-methyl-1H-pyrazole-3-carboxylate (CAS 133261-10-6): Shares the same molecular formula (C₁₁H₁₈N₂O₂) and weight (210.27 g/mol) as the target compound but differs in substituent positions (tert-butyl at 5-position, methyl at 2-position) . For example, the tert-butyl group at the 1-position (target compound) may disrupt crystal packing more significantly than at the 5-position, affecting solubility and melting points .

Substituent Variations: Alkyl vs. Aryl Groups

Ethyl 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1):

- Molecular Formula : C₁₀H₁₆N₂O₂.

- Replacing tert-butyl with a propyl group reduces steric bulk, lowering lipophilicity (predicted XLogP3: ~2.0 vs. 2.5 for the target compound) .

- Bioactivity : Propyl derivatives may exhibit reduced cellular uptake compared to bulky tert-butyl analogs, as seen in apoptosis assays .

Ethyl 1-Arylmethyl-3-aryl Derivatives :

Electronic Effects: Methoxy vs. Alkyl Substituents

- Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0): Molecular Formula: C₈H₁₂N₂O₃. Lower molecular weight (184.19 g/mol) may improve solubility but reduce membrane permeability compared to tert-butyl analogs .

Heterocyclic Derivatives

- Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7):

Lipophilicity and Solubility

| Compound | XLogP3 | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | ~2.5 | 210.28 | 44.1 |

| 5-tert-butyl-2-methyl isomer | 2.5 | 210.27 | 44.1 |

| 1-Methyl-3-propyl analog | ~2.0 | 184.19 | 44.1 |

- Key Insight : Similar XLogP3 values suggest comparable lipophilicity among tert-butyl-containing compounds, but positional isomerism impacts steric effects and crystal packing .

Crystallographic Insights

- Crystal Packing : The tert-butyl group in the target compound likely creates voids in the crystal lattice, reducing density compared to less bulky analogs. Tools like Mercury CSD () enable visualization of these differences .

- Hydrogen Bonding : Compounds like Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate stabilize via intramolecular C–H⋯O bonds, whereas tert-butyl groups may prioritize van der Waals interactions .

Activité Biologique

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (ETB-MP) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its diverse biological activities. This article aims to explore the biological activity of ETB-MP, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETB-MP is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 210.273 g/mol

- CAS Number : 519056-54-3

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl carboxylate group and tert-butyl substituents. These structural components contribute to its stability and reactivity.

1. Antimicrobial Properties

ETB-MP and other pyrazole derivatives have been studied for their antimicrobial activity . Research indicates that the presence of the pyrazole ring enhances interaction with bacterial targets, making these compounds effective against various strains of bacteria .

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including ETB-MP. Compounds containing the pyrazole scaffold have shown efficacy against several cancer types, such as lung, colorectal, and breast cancers. For instance:

- In vitro Studies : ETB-MP demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer pathways, leading to reduced cell proliferation .

3. Anti-inflammatory Effects

ETB-MP has been noted for its potential anti-inflammatory activity . Pyrazole derivatives are known to exhibit properties that could mitigate inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological activity of ETB-MP is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity.

- Receptor Modulation : ETB-MP could modulate receptor activity associated with inflammation and cancer progression, although specific receptor interactions require further investigation .

Table 1: Summary of Biological Activities and Findings

Q & A

Q. What are the standard synthetic routes for Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazines with β-keto esters. The tert-butyl group is introduced via nucleophilic substitution or protective group strategies. Key intermediates are characterized using:

- NMR spectroscopy to confirm regiochemistry and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Reaction conditions (e.g., solvent polarity, temperature) are optimized to mitigate steric hindrance from the bulky tert-butyl group .

Q. What spectroscopic techniques are essential for characterizing this compound's purity and structure?

- X-ray crystallography : Resolves 3D structure and confirms substituent orientation, particularly the tert-butyl group's steric effects .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.3 ppm for tert-butyl) and carbon backbone.

- High-resolution MS (HRMS) : Validates molecular formula. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .

Q. How does the tert-butyl group influence the compound's physical properties and reactivity?

The tert-butyl group:

- Reduces solubility in polar solvents due to hydrophobicity.

- Enhances steric hindrance , limiting reactivity at the 1-position but stabilizing intermediates.

- Increases thermal stability via steric protection of the pyrazole ring .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies (e.g., NMR chemical shift mismatches) require:

Q. What strategies optimize the regioselective functionalization of the pyrazole ring in this compound?

Regioselectivity is controlled by:

- Steric directing : The tert-butyl group blocks functionalization at the 1-position, favoring reactions at the 5-methyl or 3-carboxylate positions.

- Electronic effects : Electron-withdrawing ester groups activate the 4-position for electrophilic substitution.

- Catalytic systems : Pd-mediated cross-coupling enhances C-H activation at less hindered sites .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodology :

- Synthetic diversification : Introduce substituents (e.g., halogens, aryl groups) at the 5-methyl or 3-carboxylate positions.

- Biological screening : Test derivatives against target enzymes (e.g., kinases) using in vitro assays.

- Statistical modeling : Use multivariate analysis to correlate substituent properties (e.g., logP, steric bulk) with activity.

Example SAR Table :

Q. What experimental approaches resolve conflicting data in solvent-dependent reactivity studies?

Contradictory results (e.g., varying yields in polar vs. nonpolar solvents) are addressed by:

- Kinetic profiling : Monitor reaction progress via in-situ NMR to identify solvent effects on intermediate stability.

- Computational solvation models : Compare activation energies in different solvents (e.g., COSMO-RS).

- Isolation of intermediates : Trap and characterize transient species (e.g., using low-temperature techniques) .

Methodological Notes

- Crystallography : SHELXL is recommended for refining structures with high torsional flexibility due to the tert-butyl group .

- Data Reproducibility : Replicate syntheses ≥3 times, reporting mean ± SD for yields and activity metrics .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods when handling reactive intermediates (e.g., brominated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.